5-Azaspiro[2.5]octan-8-one hydrochloride

Medicinal Chemistry Scaffold Diversity Conformational Analysis

Choose 5-Azaspiro[2.5]octan-8-one hydrochloride to replace flexible piperidinones with a rigid, conformationally constrained core. Its spiro[2.5]octane framework eliminates rotatable-bond penalties (0 rotatable bonds) and enforces precise spatial orientation—ideal for binding-pocket complementarity and scaffold-hopping strategies. Supplied as a stable hydrochloride salt at consistent ≥97% purity, it ensures reproducible assay results, minimizes interference, and simplifies salt-form handling across screening batches.

Molecular Formula C7H12ClNO
Molecular Weight 161.63
CAS No. 1780166-60-0
Cat. No. B3040243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.5]octan-8-one hydrochloride
CAS1780166-60-0
Molecular FormulaC7H12ClNO
Molecular Weight161.63
Structural Identifiers
SMILESC1CNCC2(C1=O)CC2.Cl
InChIInChI=1S/C7H11NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h8H,1-5H2;1H
InChIKeyIBTHPLNZDTYMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.5]octan-8-one hydrochloride (CAS 1780166-60-0) Procurement & Technical Baseline


5-Azaspiro[2.5]octan-8-one hydrochloride (CAS 1780166-60-0) is a spirocyclic secondary amine hydrochloride salt with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g/mol [1]. It serves as a versatile building block in medicinal chemistry and organic synthesis [2], characterized by a conformationally constrained spiro[2.5]octane framework that imparts distinct spatial orientation and reduced conformational entropy compared to flexible acyclic amine scaffolds [3]. The compound is commercially available from multiple suppliers with a typical purity specification of ≥97% .

Why 5-Azaspiro[2.5]octan-8-one hydrochloride Cannot Be Substituted by Generic Spirocyclic Building Blocks


Direct substitution of 5-azaspiro[2.5]octan-8-one hydrochloride with generic spirocyclic building blocks or simple piperidinones is not scientifically justified. Its core scaffold provides a rigid spiro[2.5]octane framework that differs fundamentally from simpler piperidin-4-ones or azaspiro[2.4]heptanes in terms of spatial geometry and steric profile [1]. This structural constraint directly influences downstream molecular properties such as binding pocket complementarity and physicochemical parameters (LogP, TPSA) . Additionally, the hydrochloride salt form confers distinct handling, storage, and solubility characteristics compared to its free base counterpart , which is critical for reproducible experimental workflows.

Quantitative Differentiation Evidence for 5-Azaspiro[2.5]octan-8-one hydrochloride (CAS 1780166-60-0)


Comparative Molecular Complexity and Rotatable Bond Constraint in Spiro[2.5]octane Frameworks

5-Azaspiro[2.5]octan-8-one hydrochloride exhibits zero rotatable bonds and a topological polar surface area (TPSA) of 29.1 Ų , a quantitative measure of conformational rigidity. In contrast, the structurally simpler analog 5-azaspiro[2.4]heptane possesses a different ring fusion pattern that results in a distinct spatial orientation and altered physicochemical properties [1]. Furthermore, flexible acyclic amine building blocks such as N-methylpiperidin-4-one (a common piperidinone comparator) possess multiple rotatable bonds and lack the defined spiro junction, resulting in fundamentally different conformational entropy [2].

Medicinal Chemistry Scaffold Diversity Conformational Analysis

Salt Form Differentiation: Hydrochloride vs. Free Base Physical Properties

5-Azaspiro[2.5]octan-8-one hydrochloride (MW = 161.63 g/mol) offers distinct handling and storage advantages over its free base counterpart 5-azaspiro[2.5]octan-8-one (CAS 1368365-00-7; MW = 125.17 g/mol) . The hydrochloride salt form exhibits a recommended storage condition of 2-8°C with cold chain shipping, indicating controlled stability parameters . The free base form is specified for storage at room temperature in a cool, dry place . This difference in storage requirements reflects the improved solid-state stability and handling characteristics conferred by salt formation, a critical factor in maintaining compound integrity during long-term storage and experimental reproducibility .

Pre-formulation Solubility Stability Compound Handling

Procurement Purity Benchmarking Across Multiple Vendors

Multiple independent vendors including Capot Chemical, Leyan, Aladdin Scientific, ChemSrc, and Spirochem supply 5-azaspiro[2.5]octan-8-one hydrochloride with a standardized purity specification of ≥97% [1]. In contrast, some suppliers offer lower purity grades (e.g., 95%) [2]. The convergence of multiple reputable suppliers at the 97% threshold establishes a de facto industry purity benchmark for this specific compound, which simplifies procurement decisions by providing a clear, quantitative quality standard against which all sources can be evaluated . This contrasts with more variable purity standards observed for closely related spirocyclic building blocks .

Quality Control Vendor Qualification Sourcing Strategy

Optimal Research and Industrial Application Scenarios for 5-Azaspiro[2.5]octan-8-one hydrochloride


Medicinal Chemistry: Design of Conformationally Constrained Drug Candidates

Researchers seeking to minimize the entropic penalty of ligand binding can utilize this compound as a core scaffold to restrict molecular flexibility. Its zero rotatable bonds and defined TPSA (29.1 Ų) are ideal for structure-based drug design projects requiring precise spatial orientation of pendant functional groups, as demonstrated in diversity-oriented synthesis of azaspirocycles [1].

Scaffold-Hopping and Lead Optimization Campaigns

In lead optimization, replacing a flexible piperidinone or pyrrolidine core with a rigid spiro[2.5]octane scaffold can modulate key pharmacological parameters. The distinct conformational profile of this compound compared to 5-azaspiro[2.4]heptanes and 5-azaspiro[2.6]nonanes [1] provides a quantitative basis for scaffold-hopping strategies aimed at improving target selectivity or pharmacokinetic properties.

Reproducible High-Throughput Screening (HTS) and Assay Development

Laboratories conducting HTS campaigns or developing robust biochemical assays benefit from the standardized ≥97% purity and defined hydrochloride salt form [2]. The availability of this consistent quality across multiple vendors minimizes the risk of assay interference from impurities and ensures experimental reproducibility across different screening batches.

Pre-formulation and Solid-State Chemistry Studies

The distinct physicochemical properties of the hydrochloride salt form, including its specific molecular weight (161.63 g/mol) and refrigerated storage requirement (2-8°C) , make it a suitable model compound for studying salt form effects on solubility, stability, and handling. This is particularly relevant when evaluating different counterions for lead candidates derived from this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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